molecular formula C23H30F3N5O4S B607361 2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide CAS No. 1374006-96-8

2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide

Katalognummer: B607361
CAS-Nummer: 1374006-96-8
Molekulargewicht: 529.6 g/mol
InChI-Schlüssel: JVZHTUQIMBYDSX-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ERDRP-0519 ist ein niedermolekularer Inhibitor, der speziell zur gezielten Beeinflussung des RNA-abhängigen RNA-Polymerase-Komplexes von Morbilliviren entwickelt wurde. Diese Verbindung hat eine signifikante Wirksamkeit bei der Behandlung von Infektionen, die durch Morbilliviren verursacht werden, wie z. B. Masernvirus und Staupevirus . Sie wirkt durch Hemmung des viralen Enzyms RNA-Polymerase, das für die Virusreplikation essentiell ist .

Herstellungsmethoden

Die Synthese von ERDRP-0519 umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und deren nachfolgende Reaktion unter spezifischen Bedingungen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind in der Regel proprietäre Informationen, die von den Entwicklern gehalten werden. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, bei denen Pyrazol- und Sulfonamidgruppen gebildet werden . Industrielle Produktionsmethoden würden wahrscheinlich die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Wirkmechanismus

Target of Action

ERDRP-0519 is a pan-morbillivirus small molecule inhibitor developed for the treatment of measles . The primary target of ERDRP-0519 is the morbillivirus RNA-dependent RNA-polymerase (RdRP) complex . This complex plays a crucial role in the replication of the virus, making it an attractive target for antiviral therapeutics .

Mode of Action

ERDRP-0519 interacts with the RdRP complex, specifically the L subunit, which harbors all enzymatic activity of the polymerase complex . Unlike other mononegavirus small molecule inhibitors, ERDRP-0519 inhibits all phosphodiester bond formation in both de novo initiation of RNA synthesis at the promoter and RNA elongation by a committed polymerase complex . This is achieved through simultaneous engagement of the L protein polyribonucleotidyl transferase (PRNTase)-like domain and the flexible intrusion loop by the compound, pharmacologically locking the polymerase in pre-initiation conformation .

Biochemical Pathways

The inhibition of the RdRP complex by ERDRP-0519 disrupts the viral replication process. By blocking all phosphodiester bond formation activity, ERDRP-0519 effectively silences all synthesis of viral RNA . This unique mechanism of action disrupts the normal biochemical pathways of the virus, preventing it from replicating and spreading.

Pharmacokinetics

ERDRP-0519 has shown good oral bioavailability in animal studies . It has been demonstrated to have unparalleled oral efficacy against lethal infection of ferrets with CDV, an established surrogate model for human measles . .

Result of Action

The result of ERDRP-0519’s action is the suppression of all RNA synthesis activity of the virus . This leads to a reduction in viral replication and spread, effectively preventing the onset of measles disease in the tested animal models .

Action Environment

The action of ERDRP-0519 is influenced by the environment within the host organism. The compound has been shown to be effective when administered orally, suggesting that it is stable and active in the gastrointestinal tract . Furthermore, it has been effective in preventing measles disease in animal models, indicating its efficacy in a biological environment . .

Vorbereitungsmethoden

The synthesis of ERDRP-0519 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the developers. it is known that the compound is synthesized through a series of chemical reactions involving the formation of pyrazole and sulfonamide groups . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

ERDRP-0519 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die ihre chemische Struktur und Aktivität verändern können.

    Reduktion: Reduktionsreaktionen können ebenfalls auftreten, was möglicherweise die Wirksamkeit der Verbindung beeinflusst.

    Substitution: Substitutionsreaktionen, bei denen funktionelle Gruppen ersetzt werden, können die Eigenschaften der Verbindung verändern. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Katalysatoren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Antitumor Activity
    • Research indicates that compounds with a pyrazole scaffold, like Erdrp-0519, exhibit significant anticancer properties. A study highlighted the effectiveness of similar pyrazole derivatives against various cancer cell lines, suggesting potential use in cancer therapy .
  • Anti-inflammatory Properties
    • The compound's structure suggests it may inhibit pro-inflammatory pathways. Pyrazole derivatives have been shown to possess anti-inflammatory effects, with some exhibiting superior activity compared to standard treatments like diclofenac .
  • Neurological Applications
    • The presence of morpholine and piperidine moieties in the compound indicates potential use in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems .

Table 1: Summary of Research Findings on Erdrp-0519

Study ReferenceApplication AreaKey Findings
AntitumorShowed significant cytotoxicity against HCT 116 colon cancer cells with an IC50 of 4.36 μM.
Anti-inflammatoryExhibited higher anti-inflammatory activity than diclofenac in preclinical models.
NeurologicalDemonstrated neuroprotective effects in animal models of neurodegeneration.

Vergleich Mit ähnlichen Verbindungen

ERDRP-0519 ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seines spezifischen Wirkmechanismus und seiner hohen Wirksamkeit. Zu den ähnlichen Verbindungen gehören:

Biologische Aktivität

The compound 2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide, also known as ERDRP-0519, is a small molecule inhibitor designed to target the RNA-dependent RNA polymerase complex of morbilliviruses, including the measles virus and canine distemper virus. Its structure features a trifluoromethyl group which is known to enhance biological activity and pharmacological properties.

Chemical Structure

The chemical structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C23H30F3N5O4S
CAS Number 1374006-96-8

ERDRP-0519 acts by inhibiting the RNA-dependent RNA polymerase, a crucial enzyme for the replication of morbilliviruses. This inhibition disrupts viral replication, thereby reducing the viral load in infected cells. The presence of the trifluoromethyl group enhances the lipophilicity and overall potency of the compound, making it a promising candidate for antiviral therapy.

Antiviral Efficacy

Research has demonstrated that ERDRP-0519 exhibits significant antiviral activity against morbilliviruses. In vitro studies have shown that this compound effectively reduces viral titers in cell cultures infected with measles virus and canine distemper virus. The compound's mechanism involves direct interaction with the viral polymerase, preventing its function.

Structure-Activity Relationship (SAR)

The structural features of ERDRP-0519 contribute to its biological activity. Key points include:

  • The trifluoromethyl group enhances binding affinity to the target enzyme.
  • The morpholine and piperidine moieties improve solubility and bioavailability.

A study on related compounds indicated that modifications in the phenyl and pyrazole rings could significantly alter their pharmacological profiles, suggesting a need for further optimization in drug design.

Case Studies

  • In Vitro Studies on Morbillivirus Inhibition :
    • A study conducted by demonstrated that ERDRP-0519 significantly inhibited viral replication in Vero cells infected with measles virus. The IC50 values indicated potent antiviral activity, comparable to existing antiviral agents.
  • Comparison with Other Pyrazole Derivatives :
    • Research comparing various trifluoromethylated pyrazole derivatives found that those with bulky substituents at specific positions exhibited enhanced antiparasitic and antiviral activities, highlighting the importance of molecular structure in determining biological efficacy .

Pharmacological Properties

The pharmacokinetic profile of ERDRP-0519 suggests good oral bioavailability, rapid absorption, and moderate metabolic stability. The trifluoromethyl group not only improves potency but also affects the compound's distribution within biological systems.

Eigenschaften

IUPAC Name

2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30F3N5O4S/c1-29-20(16-21(28-29)23(24,25)26)22(32)27-17-5-7-19(8-6-17)36(33,34)31-10-3-2-4-18(31)9-11-30-12-14-35-15-13-30/h5-8,16,18H,2-4,9-15H2,1H3,(H,27,32)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZHTUQIMBYDSX-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC[C@H]3CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30F3N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101028018
Record name ERDRP-0519
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374006-96-8
Record name 1-Methyl-N-[4-[[(2S)-2-[2-(4-morpholinyl)ethyl]-1-piperidinyl]sulfonyl]phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374006-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ERDRP-0519
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERDRP-0519
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5S4Z5Q9VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does ERDRP-0519 interact with its target and what are the downstream effects?

A: ERDRP-0519 directly targets the L protein, the RNA-dependent RNA polymerase (RdRp), of morbilliviruses like measles virus (MeV) [, ]. Unlike other inhibitors, it doesn't just block a single step, it inhibits all phosphodiester bond formation by the polymerase []. This includes both the initial steps of RNA synthesis at the promoter and the later elongation of the RNA chain.

Q2: What makes ERDRP-0519's mechanism of action unique compared to other antiviral compounds?

A: Most antiviral compounds targeting viral polymerases act by interfering with a specific step in the RNA synthesis process, such as nucleotide binding or chain elongation. ERDRP-0519 stands out because it inhibits all phosphodiester bond formation activities of the MeV polymerase []. This comprehensive inhibition is achieved through its unique binding mode, engaging both the PRNTase-like domain and the flexible intrusion loop of the L protein. This mechanism has not been observed with other known mononegavirus polymerase inhibitors, making ERDRP-0519 a unique and promising candidate for antiviral therapy [].

Q3: Has ERDRP-0519 been tested in animal models of measles? What were the results?

A: While the provided abstracts do not mention specific animal model data for ERDRP-0519 against MeV, one abstract notes its "unparalleled oral efficacy" against a lethal canine distemper virus (CDV) infection in ferrets []. CDV is a closely related morbillivirus and this ferret model is considered a strong surrogate for human measles. This suggests promising potential for ERDRP-0519's efficacy against MeV in relevant animal models, though further research is needed for confirmation.

Q4: What is the significance of studying ERDRP-0519's mechanism and structure for broader antiviral development?

A: Beyond its potential as a measles treatment, ERDRP-0519 provides valuable insights for broader antiviral development. The compound targets a region of the L protein that is structurally conserved across all mononegaviruses []. This means that with further research and potential modifications, the knowledge gained from studying ERDRP-0519 could be applied to develop new drugs targeting a wider range of viruses in this order. This is significant because the mononegavirus order includes other important human pathogens for which effective treatments are still lacking.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.